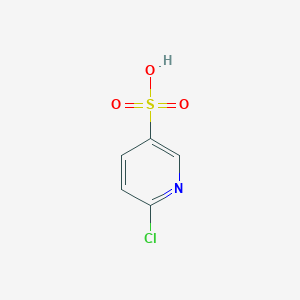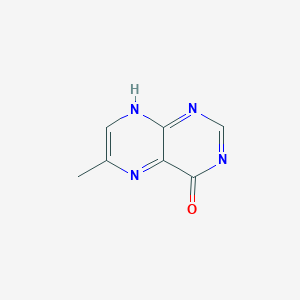
4(1H)-Pteridinone, 6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pteridinone, 6-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pteridine family of compounds, which are important in many biological processes. In
作用机制
The mechanism of action of 4(1H)-Pteridinone, 6-methyl- is not fully understood. However, it is believed that this compound binds to DNA through the formation of hydrogen bonds with the nitrogen atoms in the DNA bases. This binding may lead to changes in the DNA structure and function, which could explain the compound's ability to detect DNA damage.
生化和生理效应
The biochemical and physiological effects of 4(1H)-Pteridinone, 6-methyl- are not well characterized. However, studies have shown that this compound can bind to DNA and emit a fluorescent signal, which could be useful for studying DNA damage and repair processes.
实验室实验的优点和局限性
One advantage of using 4(1H)-Pteridinone, 6-methyl- in lab experiments is its ability to detect DNA damage through the emission of a fluorescent signal. This makes it a useful tool for studying DNA damage and repair processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to detect the fluorescent signal.
未来方向
There are several future directions for research involving 4(1H)-Pteridinone, 6-methyl-. One area of research could involve the development of new methods for synthesizing this compound. Another area of research could involve the use of this compound in the development of new diagnostic tools for detecting DNA damage. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成方法
The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through several methods. One such method involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 4-methyl-2-formamido-5-hydroxypyrimidine. This compound can then be cyclized with phosphorus oxychloride to form 4(1H)-Pteridinone, 6-methyl-.
科学研究应用
4(1H)-Pteridinone, 6-methyl- has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair processes.
属性
CAS 编号 |
16041-24-0 |
|---|---|
产品名称 |
4(1H)-Pteridinone, 6-methyl- |
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC 名称 |
6-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChI 键 |
JQDJTEVUGHCYPQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
SMILES |
CC1=CN=C2C(=N1)C(=O)NC=N2 |
规范 SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
同义词 |
6-Methylpteridin-4(1H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



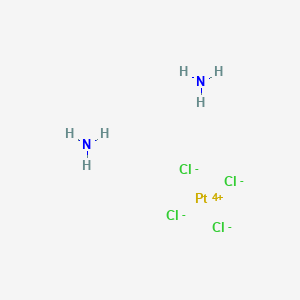
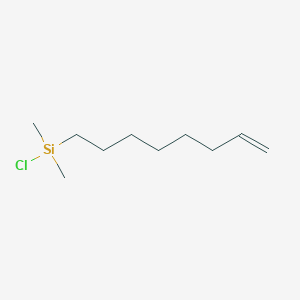
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
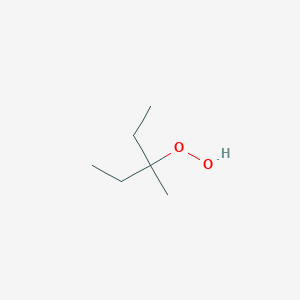
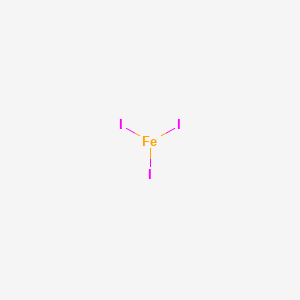
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
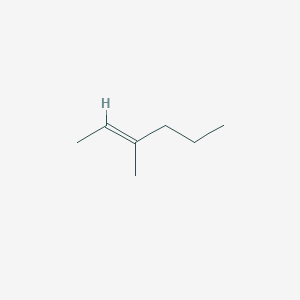
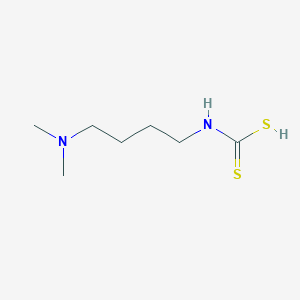
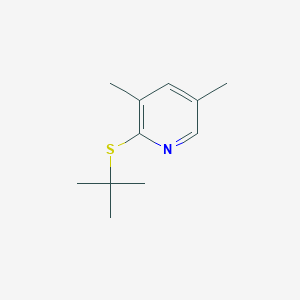
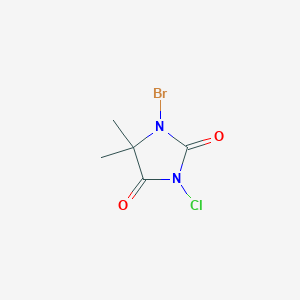

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

